Morpholine-4-carboximidamide acetate

説明

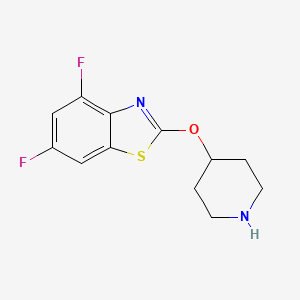

Morpholine-4-carboximidamide acetate is a chemical compound used as an active pharmaceutical intermediate . It is a derivative of Morpholine, which is a common motif in natural products and biologically relevant compounds .

Synthesis Analysis

The synthesis of morpholines, including this compound, has been extensively studied. The most common starting materials for the preparation of morpholines are 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular formula of this compound is C7H15N3O3. Its molecular weight is 189.21 g/mol .Chemical Reactions Analysis

Morpholine derivatives have been involved in various chemical reactions. For instance, an electrochemical reaction between quinoline N-oxides and morpholine was developed using Cu(OAc)2 as a catalyst, generating products of 4-aminoquinoline N-oxides .Physical And Chemical Properties Analysis

This compound is a solid compound . It is soluble in water .科学的研究の応用

1. Intermediate in Tumor Necrosis Factor Alpha Inhibition

Morpholine derivatives, such as 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, are significant intermediates in inhibiting tumor necrosis factor alpha and nitric oxide. A green synthetic method for these compounds involves a three-step process: condensation reaction, chlorination, and nucleophilic substitution, yielding a total yield of 43% (H. Lei et al., 2017).

2. Synthesis and Anti-hyperglycemic Evaluation

Carboximidamides linked with pyrimidine moiety, derived from reactions with amines like morpholine, have shown significant decreases in serum glucose levels and restoration of biomarkers for liver and kidney function. This suggests their potential as agents against streptozotocin-induced pathological effects on blood glucose, liver, and kidney function (A. Moustafa et al., 2021).

3. Role in Human Neurokinin-1 Receptor Antagonism

Structural modifications of morpholine acetal human neurokinin-1 (hNK-1) receptor antagonists have resulted in compounds with potent, long-acting antagonist properties. These are useful in treating peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders (J. Hale et al., 1998).

4. Synthesis, Toxicity, and Biodegradability of Morpholinium-based Ionic Liquids

Morpholinium salts, including those with acetate anions, have been synthesized and analyzed for their physicochemical properties, cytotoxicity, oral toxicity, and biodegradability. They are classified as moderate or low toxicity and exhibit low activity against bacteria and fungi, suggesting their potential use as new biomass solvents (J. Pernak et al., 2011).

5. Pharmacophores for PI3K and PIKKs Inhibition

4-(Pyrimidin-4-yl)morpholines are important pharmacophores for the inhibition of PI3K and PIKKs. Structural modifications have led to potent, selective inhibitors in this domain (H. Hobbs et al., 2019).

6. X-ray Structure Analysis and Photophysical Characterization

The X-ray structural analysis of morpholine derivatives provides insights into the geometry and partial delocalization across the linear triazene moiety. Their absorption spectra and emission characteristics in different solvents and temperatures offer valuable information for photophysical applications (Taylor Chin et al., 2010).

7. Metabolism Study

Metabolism studies of morpholinium acetate derivatives, including chromatography and mass spectrometry, have been instrumental in understanding the changes in molecular structure during metabolic processes (B. Varynskyi et al., 2020).

8. Synthesis and Antifungal Activity

Morpholine moiety-containing compounds have been synthesized and tested for their antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum. Some compounds demonstrated higher antifungal activity compared to carbendazim (Zhi-qiang Qu et al., 2015).

9. Enhancement of Ethanol Production

Morpholinium ionic liquids have been used successfully for the pretreatment of rice straw, enhancing the efficiency of enzymatic hydrolysis and fermentation in ethanol production. These ionic liquids, especially when mixed with dimethyl sulfoxide (DMSO), have shown significant improvement in glucose yield and ethanol production (Soran Kahani et al., 2017).

10. Synthesis of New Azoles and Azolopyrimidines as Anti-Tumor Agents

New series of morpholinyl-chalcones and azolopyrimidine derivatives have been synthesized and tested for in vitro activities against human lung cancer and hepatocellular carcinoma. Some compounds displayed promising activities, highlighting their potential as anti-tumor agents (S. M. Gomha et al., 2018).

Safety and Hazards

作用機序

Target of Action

Morpholine-4-carboximidamide acetate primarily targets the carbonic anhydrase CA-II enzyme . This enzyme plays a crucial role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance . It also interacts with human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes .

Mode of Action

The compound interacts with its targets and results in changes in their activity. For instance, it exhibits varying degrees of inhibitory action against the carbonic anhydrase CA-II enzyme . The distinctive attribute of these compounds is that they can attach to the CA-II binding site and block its action .

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets. For instance, it induces the pathway for pyrrolidine catabolism . It is initially catabolized by an analogous route to pyrrolidine, producing 2 (2-aminoethoxy)acetate which can be oxidatively cleaved to give rise directly to glycollate and indirectly to ethanolamine .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability. Its Log Kp (skin permeation) is -7.7 cm/s .

Result of Action

The molecular and cellular effects of the compound’s action are significant. It inhibits the carbonic anhydrase CA-II enzyme, thereby affecting several processes that maintain homeostasis . It also interacts with human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes .

特性

IUPAC Name |

acetic acid;morpholine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.C2H4O2/c6-5(7)8-1-3-9-4-2-8;1-2(3)4/h1-4H2,(H3,6,7);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTUWDZSUZKXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1COCCN1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

402726-73-2 | |

| Record name | 4-Morpholinecarboximidamide, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402726-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile](/img/structure/B1453248.png)

![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid](/img/structure/B1453251.png)

![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)

![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1453257.png)